[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol
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Overview
Description
[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol is a chemical compound with the molecular formula C16H17BrO3. It is characterized by the presence of a benzyloxy group, a bromine atom, and an ethoxy group attached to a phenyl ring, along with a methanol group. This compound has gained attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl alcohol reacts with the phenol derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Ethoxy Group Introduction: The ethoxy group can be introduced through an alkylation reaction using ethyl bromide (C2H5Br) and a base such as sodium ethoxide (NaOEt).
Methanol Group Introduction: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group (aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: Pd/C with H2, or NaBH4 for selective reduction.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-brominated products.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The bromine atom can participate in halogen bonding, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanol: Similar structure but with a methoxy group instead of an ethoxy group.
[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]methanol: Similar structure but with a chlorine atom instead of a bromine atom.
[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both benzyloxy and ethoxy groups can enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9,18H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBHKQIEPOMTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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